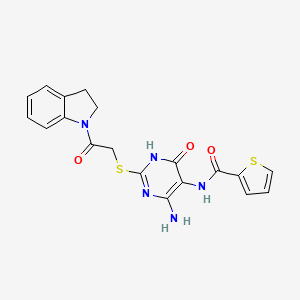

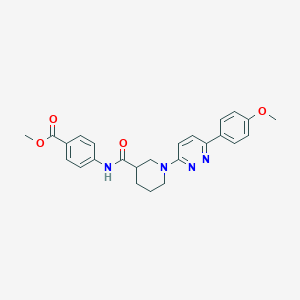

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex molecule that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a key starting material, which is then reacted with various organic reagents to introduce different functional groups and build the desired molecular complexity. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves the preparation of thiohydantoins of amino acids, which are separated by chromatography . Similarly, the synthesis of benzene sulfonamide derivatives from isatin and its derivatives with sulphadimidine is described, with confirmation of chemical structures by IR, 1H NMR data, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a thiophene moiety and a pyrimidinyl group in its structure.

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structures of novel thiophene derivatives were confirmed using IR, 1H NMR, and MS spectral data . These techniques would likely be used to analyze the molecular structure of N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide, providing detailed information about its functional groups and overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe the reactivity of similar compounds, such as the colour change observed for 4-NN-dimethylaminoazobenzene derivatives upon exposure to HCl vapor, indicating a chemical transformation . The anti-HIV activity of benzene sulfonamide derivatives also suggests specific chemical interactions with biological targets . These insights can be used to hypothesize the types of chemical reactions that N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide might undergo, such as interactions with proteins or nucleic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, stability, and toxicity, are crucial for its potential application. The acute toxicity of thiophene derivatives was assessed via LD50 determination, and their pharmacological activities were reported . These properties are essential for evaluating the safety and efficacy of the compound for any biological applications. The compound would similarly require a thorough analysis of its physical and chemical properties to determine its suitability for further development.

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, are investigated for their antitumor properties. Some have progressed through preclinical testing, showcasing their potential in new antitumor drug development and possessing various biological properties (Iradyan et al., 2009).

Thiophene Analogues and Carcinogenicity Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl were synthesized and evaluated for their potential carcinogenicity. The study suggests that the chemical and biological behavior of these compounds raises doubts about their ability to cause tumors in vivo, although they showed potential carcinogenicity in vitro (Ashby et al., 1978).

Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides The significance of furanyl and thienyl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues is highlighted. This includes an assessment of the bioisosteric replacement of aryl substituents with heteroaryl ones, leading to optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

2-Isonicotinoylhydrazinecarboxamide Derivatives in Antitubercular Activity 2-Isonicotinoylhydrazinecarboxamide and related derivatives exhibit significant antitubercular activity against various strains of M. tuberculosis. Their in vitro efficacy and potential as leads for new anti-TB compounds are highlighted, emphasizing the importance of these structures in the rational design of new antituberculosis agents (Asif, 2014).

Chemical Groups in Central Nervous System (CNS) Drugs Functional chemical groups in heterocycles, such as nitrogen, sulfur, and oxygen, are considered potential lead molecules for the synthesis of compounds with CNS activity. The review discusses various compounds and their functional groups, indicating their effects ranging from depression to convulsion (Saganuwan, 2017).

Spin Label Amino Acid TOAC in Peptide Studies The paramagnetic amino acid TOAC and its use in studying peptides and peptide synthesis are reviewed. TOAC's incorporation helps analyze backbone dynamics, secondary structure, and interactions with membranes and proteins, indicating its increasing application in future studies (Schreier et al., 2012).

properties

IUPAC Name |

N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c20-16-15(21-17(26)13-6-3-9-28-13)18(27)23-19(22-16)29-10-14(25)24-8-7-11-4-1-2-5-12(11)24/h1-6,9H,7-8,10H2,(H,21,26)(H3,20,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNPLFVWJLTTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

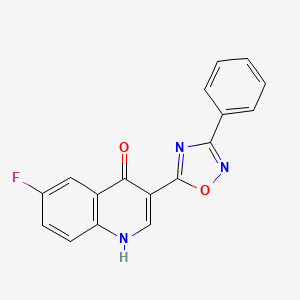

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

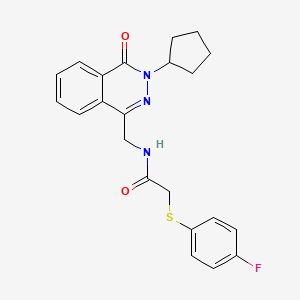

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

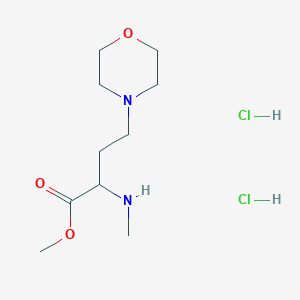

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)